molecular formula C15H13NO5 B14350738 Benzoic acid, 4-hydroxy-2-((2-hydroxybenzoyl)amino)-, methyl ester CAS No. 93289-91-9

Benzoic acid, 4-hydroxy-2-((2-hydroxybenzoyl)amino)-, methyl ester

Cat. No.: B14350738
CAS No.: 93289-91-9
M. Wt: 287.27 g/mol
InChI Key: OMOVLAYIAWMKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-hydroxy-2-((2-hydroxybenzoyl)amino)-, methyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core with additional hydroxy and amino groups, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hydroxy-2-((2-hydroxybenzoyl)amino)-, methyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with appropriate reagents under controlled conditions. The reaction often requires catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-hydroxy-2-((2-hydroxybenzoyl)amino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzoic acid, 4-hydroxy-2-((2-hydroxybenzoyl)amino)-, methyl ester has numerous applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-hydroxy-2-((2-hydroxybenzoyl)amino)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a single carboxylic acid group.

    Salicylic acid: Contains a hydroxy group ortho to the carboxylic acid group.

    Methyl salicylate: An ester of salicylic acid with a methyl group.

Uniqueness

Benzoic acid, 4-hydroxy-2-((2-hydroxybenzoyl)amino)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

93289-91-9

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 4-hydroxy-2-[(2-hydroxybenzoyl)amino]benzoate

InChI

InChI=1S/C15H13NO5/c1-21-15(20)10-7-6-9(17)8-12(10)16-14(19)11-4-2-3-5-13(11)18/h2-8,17-18H,1H3,(H,16,19)

InChI Key

OMOVLAYIAWMKKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.